molecular formula C5H8O4 B121613 3-Hydroxy-4-oxopentanoic acid CAS No. 142896-51-3

3-Hydroxy-4-oxopentanoic acid

Cat. No.: B121613
CAS No.: 142896-51-3
M. Wt: 132.11 g/mol
InChI Key: IQZHXDCQZNRIRW-UHFFFAOYSA-N
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Description

3-Hydroxy-4-oxopentanoic acid (C₅H₈O₄, average mass 132.115 Da) is a branched carboxylic acid featuring both hydroxyl (-OH) and ketone (C=O) functional groups at the 3- and 4-positions of a pentanoic acid backbone. Its IUPAC name is this compound, and it is registered under CAS RN 142896-51-3 and ChemSpider ID 8527183 .

Properties

CAS No.

142896-51-3

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

3-hydroxy-4-oxopentanoic acid

InChI

InChI=1S/C5H8O4/c1-3(6)4(7)2-5(8)9/h4,7H,2H2,1H3,(H,8,9)

InChI Key

IQZHXDCQZNRIRW-UHFFFAOYSA-N

SMILES

CC(=O)C(CC(=O)O)O

Canonical SMILES

CC(=O)C(CC(=O)O)O

Synonyms

Pentanoic acid, 3-hydroxy-4-oxo- (9CI)

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 3 and the ketone at position 4 participate in oxidation pathways:

  • Complete oxidation :
    Strong oxidizing agents like nitric acid (HNO₃) degrade the molecule to succinic acid and CO₂ via cleavage of the carbon chain .

Reduction Reactions

The ketone group undergoes selective reduction:

  • Boron-based reductions :
    Sodium borohydride (NaBH₄) selectively reduces the ketone without affecting the carboxylic acid group .

Esterification and Derivatization

The carboxylic acid group reacts with alcohols to form esters:

  • Anhydride formation :
    Reaction with acetic anhydride produces mixed anhydrides, useful in peptide synthesis.

Decarboxylation

Thermal or acidic conditions induce decarboxylation:

  • Acid-mediated decarboxylation :
    Concentrated HCl promotes decarboxylation to 4-oxopentanal .

Biochemical Transformations

In metabolic pathways, this compound serves as an intermediate:

  • Enzymatic reduction :
    NADPH-dependent reductases convert the ketone to 3,4-dihydroxypentanoic acid in microbial systems .

  • Transamination :
    Acts as a substrate for aminotransferases, yielding 3-amino-4-oxopentanoic acid in bacterial studies .

Atmospheric Degradation

In aerosol studies, hydroxy-oxo acids like this compound undergo:

  • Photochemical oxidation :
    Reacts with OH radicals to form shorter-chain dicarboxylic acids (e.g., malonic acid) .

  • Hydration/dehydration :
    Reversible formation of unsaturated derivatives under varying humidity .

Research Findings

  • Synthetic utility : Ester derivatives are precursors for pharmaceuticals and agrochemicals due to their chiral centers.

  • Environmental impact : Atmospheric degradation products contribute to secondary organic aerosol formation .

  • Metabolic relevance : Microbial pathways utilize this compound in redox balancing, highlighting its role in carbon metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison Based on Chain Length and Functional Groups

3-Hydroxyoctanoic Acid (C₈H₁₆O₃)
  • Structure : A medium-chain fatty acid with a hydroxyl group at the 3-position.
  • Molecular Weight : 160.21 Da .
  • Key Differences: Longer carbon chain (C8 vs. C5) enhances lipophilicity, impacting solubility and membrane permeability. Lacks the ketone group present in 3-hydroxy-4-oxopentanoic acid, reducing its reactivity in oxidation or nucleophilic addition reactions.
4-Oxopentanoic Acid (Levulinic Acid, C₅H₈O₃)
  • Structure: A linear pentanoic acid with a ketone group at the 4-position (CAS 123-76-2).
  • Molecular Weight : 116.11 Da .
  • Key Differences: Absence of the hydroxyl group reduces polarity and hydrogen-bonding capacity compared to this compound. Widely used as a platform chemical in biofuels and polymer synthesis due to its simpler structure and stability .

Comparison with Aromatic Hydroxy Acids

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, C₉H₈O₄)
  • Structure: An aromatic acid with two hydroxyl groups on the benzene ring and a propenoic acid side chain.
  • Molecular Weight : 180.16 Da .
  • Key Differences: The aromatic ring enables conjugation and antioxidant activity, unlike the aliphatic backbone of this compound. Applications include pharmacological research, food additives, and cosmetics due to its antioxidant properties .
3-Hydroxy-4-methoxycinnamic Acid (C₁₀H₁₀O₄)
  • Structure : A cinnamic acid derivative with hydroxyl and methoxy (-OCH₃) substituents on the aromatic ring.
  • Molecular Weight : 194.18 Da .
  • Key Differences :
    • Methoxy group enhances stability against oxidation compared to hydroxyl groups.
    • Sourced from Cinnamomum cassia and used in reference standards and synthetic precursors .

Q & A

Q. Q1. What are the common synthetic routes for 3-Hydroxy-4-oxopentanoic acid?

The compound is typically synthesized via oxidation or condensation reactions. For example, levulinic acid (4-oxopentanoic acid) derivatives are produced through acid-catalyzed degradation of hexose sugars, which can be modified to introduce hydroxyl groups at specific positions. Stereoselective synthesis may involve chiral catalysts or enzymatic methods to control stereochemistry . Safety protocols, such as avoiding strong acids/alkalis during synthesis, are critical due to reactive ketone and carboxylic acid groups .

Advanced Synthesis Optimization

Q. Q2. How can reaction conditions be optimized for stereoselective synthesis of this compound derivatives?

Advanced methods utilize chiral auxiliaries or enantioselective catalysts. For example, in the synthesis of 4-benzamido-5-oxopentanoic acid derivatives, stereoconservative procedures with spirocyclic amines (e.g., 8-azaspiro[4.5]decane) were employed to retain configuration. Reaction parameters like solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) significantly influence yield and enantiomeric excess. Kinetic studies using HPLC-ESI-TOF/MS can monitor intermediates .

Basic Analytical Characterization

Q. Q3. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : For structural elucidation of hydroxyl and ketone groups (e.g., δ ~2.5 ppm for ketone protons).
  • HPLC-MS : To confirm purity and molecular weight (e.g., [M-H]⁻ ion at m/z 146 for levulinic acid derivatives) .
  • FTIR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) stretches .

Advanced Structural Resolution

Q. Q4. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. High-resolution data (>1.0 Å) are critical for resolving hydrogen-bonding networks involving hydroxyl and ketone groups. Twinning or disordered solvent molecules require iterative refinement cycles. For macromolecular applications, SHELXPRO interfaces with density modification tools like PHASER .

Safety and Handling

Q. Q5. What safety precautions are recommended for handling this compound?

While not classified as hazardous, standard lab protocols apply:

  • Storage : In airtight containers at 2–8°C to prevent oxidation.
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and reducing agents (e.g., NaBH₄) to prevent exothermic reactions .
  • First Aid : In case of skin contact, rinse with water for 15 minutes and consult a physician .

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in reported biological activities of this compound derivatives?

Contradictions may arise from receptor subtype selectivity. For instance, (R)-4-benzamido-5-oxopentanoic acid derivatives show divergent affinities for CCK-A (peripheral) vs. CCK-B (central) receptors. Validate assays using standardized protocols (e.g., radioligand binding with [¹²⁵I]-CCK-8) and cross-check with in vivo models (e.g., pentagastrin-induced acid secretion in rats) .

Biological Activity Profiling

Q. Q7. What methodologies are used to study the structure-activity relationships (SAR) of this compound derivatives?

  • In Vitro : Competitive binding assays (e.g., inhibition of [³H]pentagastrin in rabbit gastric glands).
  • In Vivo : Perfused stomach models (e.g., Heidenhain pouch dogs) to measure ID₅₀ values. SAR trends reveal that dichlorobenzamide substitutions enhance CCK-B receptor selectivity by 10-fold compared to unsubstituted analogs .

Stability and Degradation Studies

Q. Q8. What factors influence the stability of this compound in aqueous solutions?

Degradation is pH-dependent:

  • Acidic conditions (pH <3) : Ketone group protonation accelerates esterification.
  • Alkaline conditions (pH >9) : Base-catalyzed hydrolysis cleaves the carboxylic acid group.
    Long-term stability studies (6 months) under argon show <5% degradation at 4°C .

Advanced Applications in Drug Development

Q. Q9. How are this compound derivatives utilized in receptor-targeted therapies?

CR 2194, a spirocyclic derivative, inhibits gastrin-induced acid secretion in dogs (ID₅₀ = 8.7 mg/kg IV) by selectively blocking CCK-B receptors. Its oral bioavailability (ID₅₀ = 24.2 mg/kg) makes it a candidate for peptic ulcer therapy. Comparative studies with lorglumide highlight the role of lipophilic substituents in enhancing blood-brain barrier penetration .

Methodological Gaps and Future Research

Q. Q10. What unresolved challenges exist in the synthesis and application of this compound derivatives?

  • Stereochemical Control : Improved enantioselective catalysts for large-scale synthesis.
  • Toxicological Data : Limited acute toxicity profiles require expanded in vivo studies (e.g., OECD 423 guidelines) .
  • Macromolecular Interactions : Cryo-EM studies to map binding sites in CCK receptor complexes .

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